
3-(3-Methoxypyridin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Methoxypyridin-2-yl)propanoic acid” is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 . The IUPAC name for this compound is 3-(3-methyl-2-pyridinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NO2/c1-7-3-2-6-10-8(7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 181.19 . The compound’s solubility and other physical properties may depend on the conditions under which it is stored and used .Applications De Recherche Scientifique
In Vitro and In Vivo Evaluation in Osteoporosis Treatment
3-(3-Methoxypyridin-2-yl)propanoic acid has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing promise in the prevention and treatment of osteoporosis. This compound exhibited an excellent in vitro profile and significant efficacy in in vivo models of bone turnover, leading to its selection for clinical development (Hutchinson et al., 2003).
Role in Kinase Inhibition for Cancer Therapy
The 3-methoxy-2-aminopyridine structure, as seen in derivatives of this compound, has been explored as a potent inhibitor of the oncogenic kinase bRAF. This structure demonstrated high ligand efficiency and an excellent ADME profile, important in the development of cancer therapies (Palmer et al., 2012).
Exploration in Pharmaceuticals and Crystal Structures
The compound has been known to exist in different crystalline forms, ranging from anhydrous to various hydrate states. Its behavior under varying humidity conditions, crucial for pharmaceutical applications, has been studied using particle-based simulation techniques (Zhao et al., 2009).
Research in Antiproliferative and Antimicrobial Activity
Synthesis and evaluation of derivatives of this compound have shown notable antiproliferative and antimicrobial activities. This includes their use against various cancer cell lines and microorganisms, highlighting their potential in therapeutic applications (Miszke et al., 2008).
Metabolism in Novel Anti-Cancer Agents
Studies on the metabolism of certain novel anti-cancer agents containing this compound revealed complex metabolic pathways, including O-demethylation and N-debenzylation. These findings are essential for understanding the drug's pharmacokinetics and potential therapeutic applications (Lee et al., 2004).
Quantum Mechanical and Spectroscopic Study
Quantum mechanical and spectroscopic studies have been conducted on compounds containing the this compound structure. These studies provide insights into the electronic and vibrational characteristics of such compounds, which are important for their application in various fields (Sakthivel et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-methoxypyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-3-2-6-10-7(8)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGHQTCQVYPJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2544769.png)

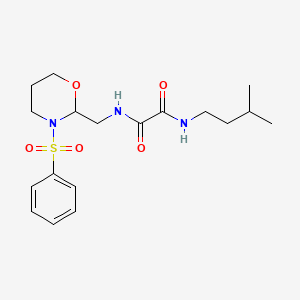
![N-benzyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2544773.png)

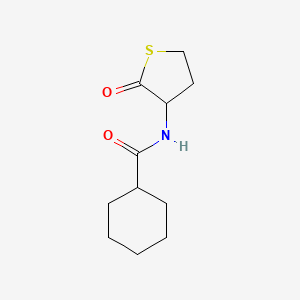
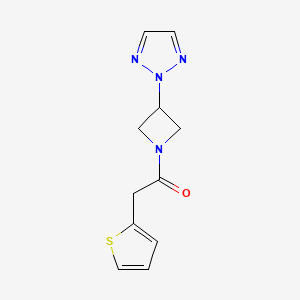
![1H-Pyrazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2544779.png)
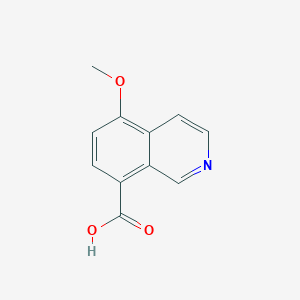
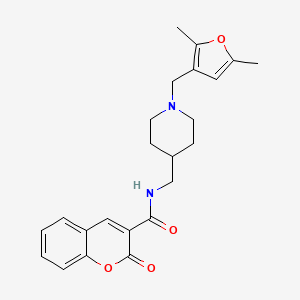
![1-(3,4-Dimethylphenyl)-4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B2544783.png)
![2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2544786.png)
![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2544787.png)
![2-(3-methylphenyl)-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)acetamide](/img/structure/B2544790.png)
